molecular formula C10H16N2O B15096150 (6-Butoxypyridin-3-yl)methanamine CAS No. 591771-84-5

(6-Butoxypyridin-3-yl)methanamine

Cat. No.: B15096150
CAS No.: 591771-84-5
M. Wt: 180.25 g/mol
InChI Key: STKJSVZCRUKXFQ-UHFFFAOYSA-N
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Description

3-Pyridinemethanamine, 6-butoxy- is an organic compound with the molecular formula C10H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a butoxy group attached to the 6th position of the pyridine ring and an aminomethyl group at the 3rd position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinemethanamine, 6-butoxy- typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinemethanol and butyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The butyl group is introduced to the pyridine ring through a nucleophilic substitution reaction, resulting in the formation of 3-Pyridinemethanamine, 6-butoxy-.

Industrial Production Methods

In industrial settings, the production of 3-Pyridinemethanamine, 6-butoxy- may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinemethanamine, 6-butoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3-Pyridinemethanamine, 6-butoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinemethanamine, 6-butoxy- involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the butoxy group can enhance its lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinemethanamine: Lacks the butoxy group, resulting in different chemical properties and reactivity.

    6-Butoxypyridine: Lacks the aminomethyl group, affecting its biological activity and applications.

Uniqueness

3-Pyridinemethanamine, 6-butoxy- is unique due to the presence of both the aminomethyl and butoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

CAS No.

591771-84-5

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(6-butoxypyridin-3-yl)methanamine

InChI

InChI=1S/C10H16N2O/c1-2-3-6-13-10-5-4-9(7-11)8-12-10/h4-5,8H,2-3,6-7,11H2,1H3

InChI Key

STKJSVZCRUKXFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC=C(C=C1)CN

Origin of Product

United States

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